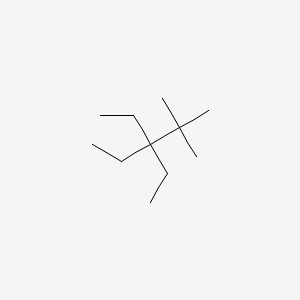![molecular formula C19H12ClNO2 B14595784 1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- CAS No. 61155-68-8](/img/structure/B14595784.png)
1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorophenyl group and a dioxo-pentynyl chain attached to the indole core. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .
Another approach involves the use of modern synthetic techniques such as palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling reaction can be employed to introduce the pentynyl chain onto the indole core. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications. Continuous flow chemistry and automated synthesis platforms are increasingly being used in industrial settings to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
Oxidation: Indole-2,3-diones and other oxidized derivatives.
Reduction: Reduced indole derivatives with various degrees of saturation.
Substitution: Functionalized indole derivatives with diverse substituents.
Aplicaciones Científicas De Investigación
1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with nuclear receptors, G-protein-coupled receptors, and kinases, leading to changes in cellular signaling pathways . The presence of the chlorophenyl and dioxo-pentynyl groups can further influence the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloroindole: A simple indole derivative with a chlorine atom at the 5-position.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole core.
Indole-2-carboxylic acid: An indole derivative with a carboxyl group at the 2-position.
Uniqueness
1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]- is unique due to the presence of both a chlorophenyl group and a dioxo-pentynyl chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
61155-68-8 |
|---|---|
Fórmula molecular |
C19H12ClNO2 |
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-1-indol-1-ylpent-4-yne-1,3-dione |
InChI |
InChI=1S/C19H12ClNO2/c20-17-7-3-1-5-14(17)9-10-16(22)13-19(23)21-12-11-15-6-2-4-8-18(15)21/h1-8,11-12H,13H2 |
Clave InChI |
DLMJLNKBYBQYCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2C(=O)CC(=O)C#CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)

![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)




![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)



